

Comprehensive Spectroscopic Characterization of cis-4-Octenedioic Acid

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Compound of Interest

Compound Name: Oct-4-enedioic acid

CAS No.: 14277-16-8

Cat. No.: B083599

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Executive Summary

cis-4-Octenedioic acid (CAS: 38561-68-1) is a medium-chain unsaturated dicarboxylic acid (C8). It serves as a pivotal diagnostic biomarker in metabolic pathology, specifically indicating defects in mitochondrial fatty acid

-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. Unlike common dicarboxylic acids (e.g., suberic acid), the presence of the cis-double bond at the C4 position creates a unique spectroscopic signature essential for differential diagnosis in urine organic acid analysis.

This guide provides a validated reference for identifying this compound using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Profile & Structural Logic[1]

Property	Data
IUPAC Name	(4Z)-Oct-4-enedioic acid
Common Name	cis-4-Octenedioic acid
CAS Number	38561-68-1
Molecular Formula	
Molecular Weight	172.18 g/mol
Symmetry	(Symmetric around the C4=C5 bond)
Key Functional Groups	Carboxyl (x2), cis-Alkene (Internal)

Structural Numbering

For spectroscopic assignment, the carbon chain is numbered symmetrically:

- C1/C8: Carboxyl carbons
- C2/C7:
 - Methylene (Alpha to carboxyl)
- C3/C6: Allylic methylene (Beta to carboxyl)
- C4/C5: Methine (Vinyllic)

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

The symmetry of cis-4-octenedioic acid simplifies its NMR spectra, reducing the number of unique signals by half. The data below reflects the dicarboxylate form (pH 7.0 in

), which is the physiologically relevant species in urine analysis.

¹H NMR (600 MHz,

, pH 7.0)

Chemical Shift ()	Multiplicity	Integration	Assignment	Structural Context
5.44 ppm	Triplet (t) / Multiplet	2H	H-4, H-5	Olefinic protons. Characteristic of cis-alkenes (downfield from trans analogs).
2.31 ppm	Multiplet (m)	4H	H-3, H-6	Allylic protons. Deshielded by the adjacent double bond.
2.21 ppm	Multiplet (m)	4H	H-2, H-7	-Methylene protons. Adjacent to the carboxylate group ().

“

Technical Note: In the free acid form (

or

), the

-methylene protons (H-2/H-7) typically shift slightly downfield (~2.35 ppm) due to the protonated carboxylic acid, while the carboxyl proton (

) appears as a broad singlet at 10–12 ppm.

¹³C NMR (150 MHz,

pH 7.0)

Chemical Shift (ppm)	Assignment	Carbon Type	Correlation (HSQC)
~180.0 ppm	C-1, C-8	Carboxylate (C-1, C-8)	Quaternary (No H)
132.46 ppm	C-4, C-5	Olefinic (C-4, C-5)	Correlates with 5.44 ppm
40.17 ppm	C-2, C-7	-Methylene (C-2, C-7)	Correlates with 2.21 ppm
26.48 ppm	C-3, C-6	Allylic Methylene (C-3, C-6)	Correlates with 2.31 ppm

“

Interpretation: The signal at 40.17 ppm is diagnostic for the carbon alpha to the carboxylate. The 26.48 ppm signal represents the allylic carbon, shielded relative to the alpha carbon but deshielded compared to a standard alkyl chain.

Mass Spectrometry (MS)

MS is the primary modality for clinical detection. Two ionization methods are standard: GC-MS (Derivatized) and LC-MS/MS (Native).

Method A: GC-MS (TMS Derivative)

Sample Prep: Derivatization with BSTFA/TMCS to form cis-4-octenedioic acid di-TMS ester.

- Molecular Ion ():
): m/z 316
- Base Peak: m/z 73 (TMS group,)
- Diagnostic Fragments:
 - m/z 301 ():
): Loss of methyl group ().
 - m/z 147: Rearrangement ion (), typical for di-TMS dicarboxylic acids.
 - m/z 200-220 range: Characteristic cleavage of the allylic bond.

Method B: LC-MS/MS (ESI Negative)

Mode: Negative Ion Electrospray (ESI-)

- Precursor Ion (): m/z 171.06
- Product Ions (MS/MS Fragmentation at 10-20 eV):
 - m/z 127: Loss of (Decarboxylation).
 - m/z 109: Loss of + .
 - m/z 83: Cleavage at the allylic position.

Infrared Spectroscopy (FT-IR)

- 3300–2500 cm : Broad O-H stretch (Carboxylic acid dimer).
- 1710 cm : Strong C=O stretch (Carbonyl).
- 1655 cm : Weak C=C stretch (Cis-alkene).
- 1420–1440 cm : C-H bending (-methylene).

- 700–750 cm

: Cis-alkene C-H out-of-plane bending (Diagnostic for cis geometry).

Experimental Protocols

Protocol 4.1: Urine Organic Acid Extraction for GC-MS

This protocol isolates dicarboxylic acids from the urea matrix.

- Sample: 1.0 mL urine (normalized to creatinine).

- Oximinations: Add 100

L hydroxylamine hydrochloride (to protect keto-acids); incubate 60°C for 30 min.

- Acidification: Adjust pH to < 2.0 with 5N HCl.

- Extraction: Add 3 mL Ethyl Acetate. Vortex 2 min. Centrifuge 3000 rpm for 5 min.

- Drying: Transfer organic layer. Evaporate to dryness under stream at 40°C.

- Derivatization: Add 100

L BSTFA + 1% TMCS. Incubate 60°C for 30 min.

- Analysis: Inject 1

L into GC-MS (Split 1:10).

Protocol 4.2: High-Resolution NMR Sample Preparation

- Standard: Dissolve 5 mg of pure standard or lyophilized isolate in 600

L

.

- Buffering: Adjust pH to 7.0 using

or

(Critical for shift reproducibility).

- Referencing: Add 5

L TSP (Trimethylsilylpropanoic acid) as internal reference (0.00).

- Acquisition: Run 1D

H (64 scans) and 2D HSQC for carbon assignment.

Biological Context & Pathway Visualization[1]

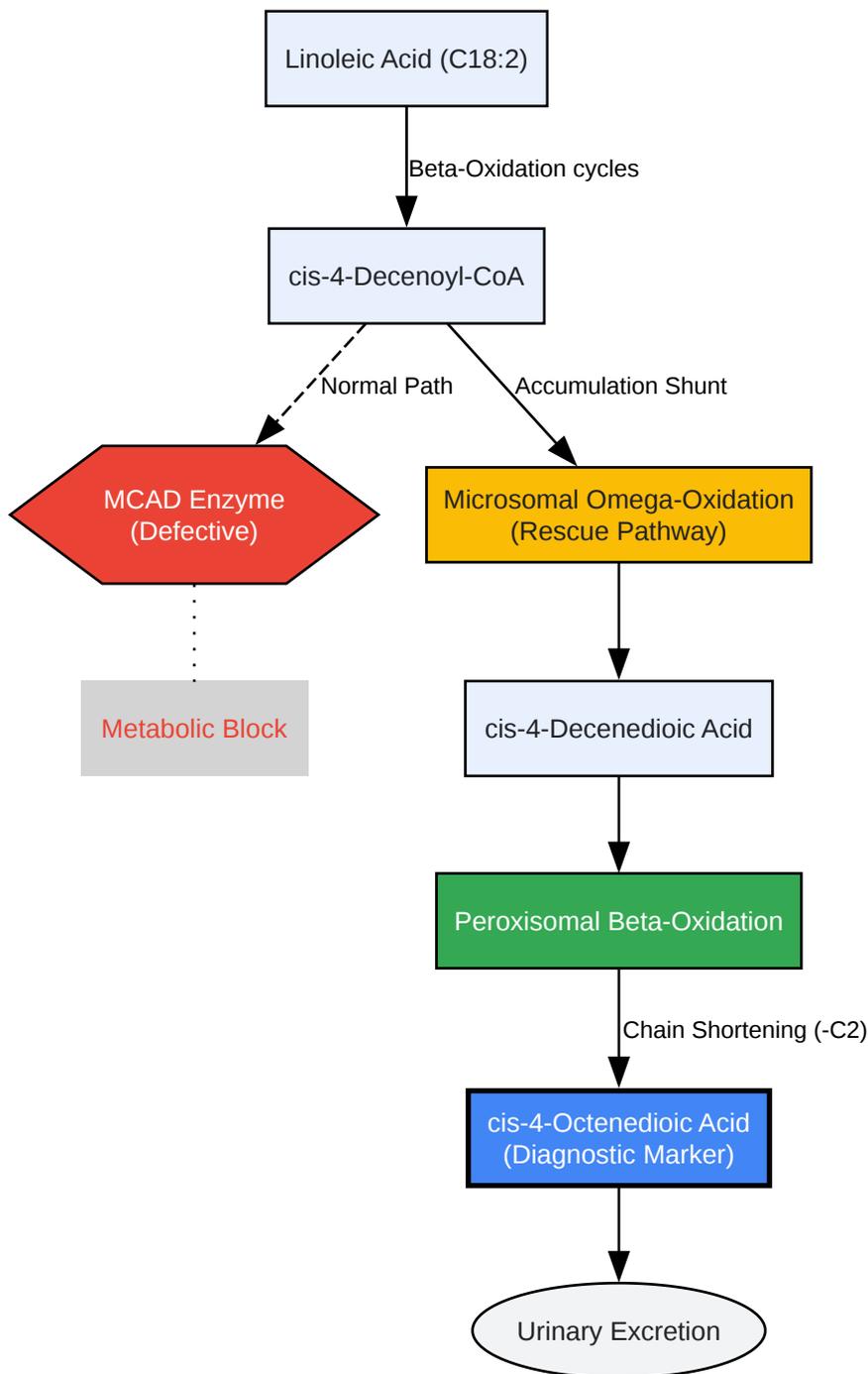
cis-4-Octenedioic acid is not a standard dietary fat metabolite; its accumulation signals a blockade in the mitochondrial

-oxidation of unsaturated fatty acids, specifically linoleic acid (18:2).

Mechanism of Accumulation:

- Linoleic Acid Oxidation: Proceed normally until the chain is shortened to 10 carbons (cis-4-decenoyl-CoA).
- MCAD Block: In MCAD deficiency, the dehydrogenase enzyme fails to process medium-chain acyl-CoAs.
- Accumulation: cis-4-Decenoyl-CoA accumulates.
- Omega-Oxidation Rescue: The accumulated acyl-CoA is hydrolyzed and shunted to the endoplasmic reticulum for -oxidation, converting the terminal methyl group to a carboxyl group, forming cis-4-decenedioic acid.
- Chain Shortening: Peroxisomal

-oxidation shortens this by 2 carbons to yield cis-4-octenedioic acid, which is excreted in urine.



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Figure 1: Metabolic origin of cis-4-octenedioic acid in MCAD deficiency, highlighting the omega-oxidation shunt pathway.

References

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- Costa, C. G., et al. (1998). "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS." *Journal of Pharmaceutical and Biomedical Analysis*, 21(6), 1215-1224. [\[Link\]](#)

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Sources

- [1. Identification of isomeric unsaturated medium-chain dicarboxylic acids in human urine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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